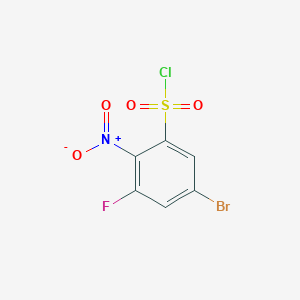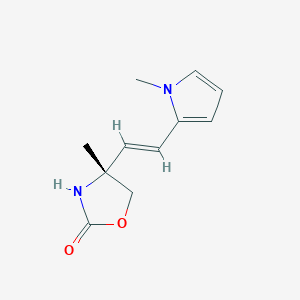
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a pyrrole ring and an oxazolidinone ring, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Vinylation: The pyrrole ring is then vinylated using a suitable vinylating agent under basic conditions.
Oxazolidinone Formation: The final step involves the formation of the oxazolidinone ring through the reaction of an amino alcohol with phosgene or a phosgene equivalent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Antimicrobial Agents: As a member of the oxazolidinone class, it may exhibit antimicrobial properties and could be investigated for use as an antibiotic.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly antibiotics or enzyme inhibitors.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. If used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and reduced side effects.
Uniqueness
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is unique due to its specific structural features, such as the presence of the pyrrole ring and the vinyl group, which may confer unique chemical and biological properties compared to other oxazolidinones.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(4R)-4-methyl-4-[(E)-2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-15-10(14)12-11)6-5-9-4-3-7-13(9)2/h3-7H,8H2,1-2H3,(H,12,14)/b6-5+/t11-/m1/s1 |
Clave InChI |
BIZRCKJCJHHXEC-MVIFTORASA-N |
SMILES isomérico |
C[C@]1(COC(=O)N1)/C=C/C2=CC=CN2C |
SMILES canónico |
CC1(COC(=O)N1)C=CC2=CC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


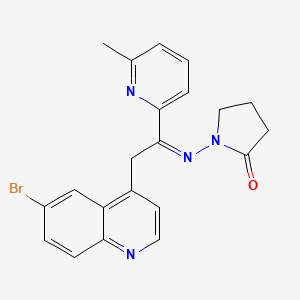

![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
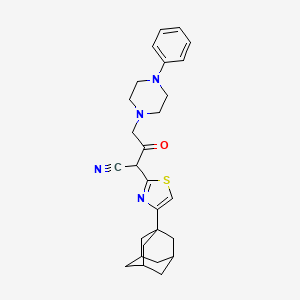
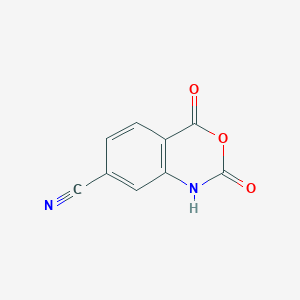
![3-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12856113.png)
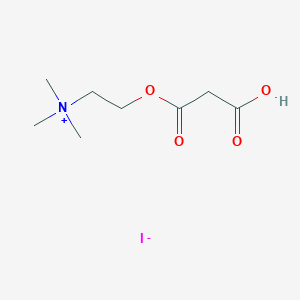
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)

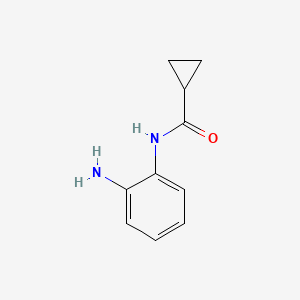
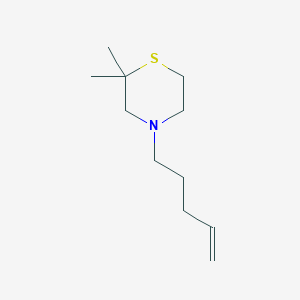
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)

